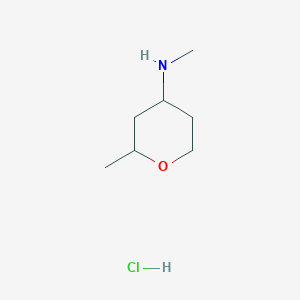

N,2-Dimethyloxan-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

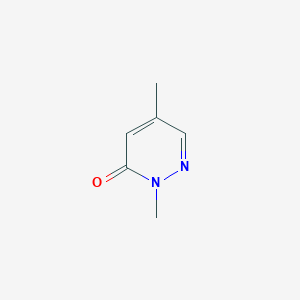

“N,2-Dimethyloxan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2503204-51-9 . Its IUPAC name is N,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride . The compound has a molecular weight of 165.66 .

Molecular Structure Analysis

The InChI code for “N,2-Dimethyloxan-4-amine;hydrochloride” is 1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“N,2-Dimethyloxan-4-amine;hydrochloride” is a powder at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Research has shown that advanced oxidation processes (AOPs) are effective for the mineralization of nitrogen-containing compounds, improving the overall efficacy of treatment schemes for toxic and hazardous amino-compounds found in water. These processes, including ozone and Fenton reactions, demonstrate high reactivity towards amines, dyes, and pesticides, offering a promising route for the degradation of recalcitrant nitrogen-containing compounds under optimized conditions (Bhat & Gogate, 2021).

Formation and Destruction of N-nitrosodimethylamine (NDMA)

The kinetics and mechanisms behind the formation and destruction of N-nitrosodimethylamine (NDMA) in water have been studied, highlighting the role of amines and dimethylsulfamide with disinfectants in NDMA formation. NDMA destruction methods include biodegradation, reduction, and various oxidation techniques, indicating a complex interplay of chemical reactions involved in the presence and mitigation of such compounds in the environment (Sharma, 2012).

Role of Amine Activators in Acrylic Bone Cements

The accelerating effect of tertiary aromatic amines as activators in the curing of acrylic resins, including bone cements, has been reviewed. These studies explore the kinetics, mechanism, and activation energy of the reaction, alongside considerations of toxicity and thermal trauma associated with the implantation of such materials (Vázquez, Levenfeld, & Román, 1998).

Sigma-1 Receptor Mediated Role of Dimethyltryptamine

Research into N,N-Dimethyltryptamine (DMT), a compound structurally similar to the query compound but known for its psychotropic properties, suggests a broader physiological role beyond its central nervous system activity. The interaction with sigma-1 receptors might offer insights into cellular protective mechanisms, potentially applicable in medical therapies (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).

Contamination and Removal of Pharmaceuticals

The persistence of pharmaceutical pollutants, including those with N-amine groups, in the environment and their removal through cleaner techniques have been reviewed. This highlights the challenge and importance of developing sustainable technologies for removing toxic contaminants from water sources (Prasannamedha & Kumar, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N,2-dimethyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVPVHZUAAKFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide](/img/structure/B2806466.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)

![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)

![{[7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2806480.png)

![2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2806481.png)

![1-(2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetyl)-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2806483.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-bromo-N-methylnicotinamide](/img/structure/B2806486.png)

![1-Methyl-4-[4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2806488.png)